molecular formula C7H11NO2 B2581352 6-Oxa-2-azaspiro[3.5]nonan-1-one CAS No. 2137544-99-9

6-Oxa-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2581352
CAS No.: 2137544-99-9
M. Wt: 141.17
InChI Key: OWUAAJPDYLEQLJ-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.5]nonan-1-one (CAS 2137544-99-9) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery. With the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol, this compound features a ketone group integrated into a unique spiro[3.5]nonane structure containing both nitrogen and oxygen heteroatoms . Spirocyclic scaffolds like this one are prized for their three-dimensionality and structural rigidity, which can be leveraged to improve the selectivity and binding affinity of potential drug candidates . The presence of the ketone functionality at the 1-position provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This makes this compound a valuable intermediate for exploring novel chemical space in pharmaceutical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-7(4-8-6)2-1-3-10-5-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUAAJPDYLEQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2=O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Retrosynthetic Analysis of the 6-Oxa-2-azaspiro[3.5]nonan-1-one Framework

A retrosynthetic analysis of this compound suggests several potential disconnections. The most logical approach involves disconnecting the four-membered azetidinone (β-lactam) ring, a common strategy in the synthesis of related compounds. This leads to a key spirocyclic imine intermediate containing the intact oxetane (B1205548) ring. The azetidinone ring can then be formed via a [2+2] cycloaddition reaction, a powerful tool for constructing four-membered rings.

Alternatively, one could envision a strategy where the oxetane ring is formed at a later stage on a pre-existing spiro-azetidinone template. However, the construction of the strained oxetane ring is often more challenging, making the former approach more synthetically feasible.

Foundational Approaches to Spiro[3.5]nonane Ring Systems

The synthesis of the spiro[3.5]nonane core of this compound requires the strategic assembly of both the azetidinone and oxetane rings around a central spirocyclic carbon atom.

The formation of azaspiro compounds can be achieved through various cyclization reactions. Intramolecular cyclization of suitable precursors is a common and effective method. For instance, the cyclization of aziridines with π-nucleophiles can produce a variety of nitrogen-containing core structures. researchgate.net While these reactions are generally effective, the success and facility of the cyclization are often dependent on the nature of the substituent on the aziridine (B145994) nitrogen. researchgate.net

Rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions of bisallenes and alkenes have also been developed to afford dihydroazepine- and dihydrooxepine-fused ring systems, which can be precursors to azaspiro compounds. nih.govacs.org Additionally, oxidative cyclization of olefinic precursors has been successfully employed in the synthesis of azaspiro[4.5]decane systems. documentsdelivered.com

Oxetanes are strained four-membered cyclic ethers that are important structural motifs in many biologically active compounds. magtech.com.cnnih.gov Their synthesis, however, can be challenging due to the inherent ring strain. acs.org

Common methods for constructing the oxetane ring include:

Intramolecular Williamson Ether Synthesis: This is a widely used method that involves the cyclization of a 1,3-halohydrin or a related substrate. nih.gov However, the synthesis of the required precursors can sometimes be a multi-step process. nih.gov

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of an alkene with an aldehyde or ketone is a classic method for oxetane synthesis. magtech.com.cnnih.gov However, it can be limited by issues of reactivity and selectivity, and the use of UV light can lead to side reactions. nih.gov

Other Methods: More recent developments in oxetane synthesis include transition metal-catalyzed formal [2+2] cycloadditions, sulfide (B99878) ylide-mediated epoxide ring expansion, and C-H bond oxidative cyclization. magtech.com.cn

Spiroannulation, the formation of a spirocyclic system, requires careful planning to control the stereochemistry at the spirocenter. For the oxa-azaspiro core of this compound, a key strategy would be to construct one of the heterocyclic rings first and then use it as a template to build the second ring.

For example, a pre-formed oxetane-containing starting material could be elaborated to an imine, which then undergoes a [2+2] cycloaddition to form the spiro-azetidinone. The stereochemical outcome of the cycloaddition would be crucial in determining the final stereochemistry of the spirocycle.

Specific Synthetic Pathways to this compound (where reported or inferred for similar lactams)

While specific synthetic routes to this compound are not widely reported in the literature, its synthesis can be inferred from established methods for the preparation of similar spiro-β-lactams.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. clockss.orgwikipedia.org This reaction is particularly well-suited for the construction of spiro-β-lactams. clockss.orgnih.gov

The general mechanism involves the in situ generation of a ketene from an acyl chloride and a tertiary amine, which then reacts with an imine to form the azetidinone ring. mdpi.com The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. clockss.orgmdpi.com

A plausible synthetic route to this compound would involve the following steps:

Synthesis of the Spirocyclic Imine: The key starting material would be a spirocyclic imine containing the oxetane ring. This could be prepared from a suitable oxetane-containing ketone or aldehyde.

Staudinger Cycloaddition: The spirocyclic imine would then be reacted with a suitable ketene, generated in situ, to undergo the Staudinger [2+2] cycloaddition. This would form the desired this compound.

The stereoselectivity of the Staudinger reaction can be influenced by various factors, including the choice of reactants, solvents, and reaction temperature. clockss.orgnih.govacs.org In many cases, the reaction proceeds with high diastereoselectivity. clockss.orgnih.gov

Precursor Design and Synthesis

The efficient construction of the this compound core relies heavily on the strategic design and synthesis of key precursors. These precursors often originate from readily available cyclobutane (B1203170) or oxetane derivatives, which provide the necessary four-membered ring system integral to the final spirocyclic structure.

One notable approach involves the use of 3,3-bis(bromomethyl)oxetane (B1265868) as a key building block. nih.gov This precursor can be synthesized from the commercially available flame retardant, tribromoneopentyl alcohol, through treatment with sodium hydroxide (B78521) under Schotten-Baumann conditions to form the oxetane ring. nih.gov This method offers a scalable and cost-effective route to a crucial intermediate for the subsequent formation of the azaspirocycle.

Another strategy employs derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as starting points. univ.kiev.ua These precursors, which can be synthesized on a multigram scale, serve as versatile platforms for further chemical transformations to introduce diverse functionalities. univ.kiev.ua The synthesis of these precursors often involves multi-step sequences that are designed to be robust and scalable for potential applications in drug discovery. univ.kiev.ua

Multi-Step Synthetic Sequences and Yield Optimization

The assembly of the this compound scaffold typically involves multi-step synthetic sequences that require careful optimization to maximize yields and ensure product purity. A common strategy is the Staudinger synthesis, which involves a [2+2] cycloaddition to form the β-lactam ring. researchgate.net

A practical and scalable two-step process has been developed for the synthesis of a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which highlights key optimization principles. nih.gov This process involves the alkylation of an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane. nih.gov Optimization of this reaction on a 100-gram scale resulted in an isolated yield of 87% with over 99% purity. nih.gov Key to this success was the use of a premixed solution of the reactants and the management of water content in the reaction mixture, as pure sulfolane, the solvent, is a solid at room temperature. nih.gov

Another synthetic approach involves a four-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. google.com This method includes reaction with chloroacetyl chloride, self-cyclization, reduction, and deprotection to yield the desired 2,5-dioxa-8-azaspiro[3.5]nonane. google.com This route is noted for its use of readily available starting materials and amenability to industrial-scale production. google.com

Starting Material Key Reaction Product Yield Reference
2-Fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetaneHydroxide-facilitated alkylation6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87% nih.gov
3-((Benzylamino)methyl)oxetan-3-olMulti-step (acylation, cyclization, reduction, deprotection)2,5-Dioxa-8-azaspiro[3.5]nonaneNot specified google.com

Derivatization and Functionalization of the this compound Scaffold

The versatility of the this compound scaffold lies in its potential for further derivatization and functionalization, allowing for the fine-tuning of its physicochemical properties for various applications, particularly in drug discovery. rsc.org

N-Functionalization Strategies

The nitrogen atom within the azetidine (B1206935) ring provides a convenient handle for a variety of functionalization reactions. N-acylation, N-alkylation, and N-arylation are common strategies to introduce diverse substituents. For instance, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves the direct arylation of the nitrogen atom. nih.gov This approach allows for the incorporation of aromatic moieties that can significantly influence the biological activity of the resulting molecule.

Transformations at Carbon Centers

Modifications at the carbon centers of the spirocyclic framework offer another avenue for structural diversification. univ.kiev.ua One reported transformation involves the oxidation of a BOC-protected alcohol precursor using Dess-Martin periodinane to yield the corresponding ketone. univ.kiev.ua This reaction demonstrates the feasibility of introducing carbonyl functionality, which can serve as a key site for further chemical manipulations.

Stereoselective Synthesis of Enantioenriched this compound and its Derivatives

The synthesis of enantioenriched spirocyclic compounds is of great interest due to the often-observed differences in biological activity between enantiomers. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. The development of such stereoselective routes would be a significant advancement in accessing specific enantiomers of this important scaffold for biological evaluation.

Structural Characterization and Elucidation of 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in determining the structure of organic compounds. Each method provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, revealing which protons are adjacent to one another.

¹³C NMR: Would determine the number of unique carbon atoms and their chemical environments, distinguishing between carbonyl, spiro, and other carbon types within the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the complete connectivity of the atoms within the 6-Oxa-2-azaspiro[3.5]nonan-1-one structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be expected to confirm the exact molecular formula of this compound (C₇H₁₁NO₂). Analysis of the fragmentation pattern could also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the amide C=O stretch and the N-H stretch, as well as C-O and C-N bond vibrations.

Stereochemical Analysis and Absolute Configuration Assignment

Since this compound possesses a stereocenter at the spiro carbon, it can exist as a pair of enantiomers. The stereochemical analysis would involve either the synthesis of a single enantiomer using chiral starting materials or catalysts, or the separation of the racemic mixture. The absolute configuration of a single enantiomer would then be determined, often through X-ray crystallography of a derivative made with a known chiral auxiliary.

Computational and Theoretical Investigations of 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies presenting quantum chemical calculations for 6-Oxa-2-azaspiro[3.5]nonan-1-one were identified. Such calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), are fundamental for understanding a molecule's electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO/LUMO), and its electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. However, specific values for these properties for this compound have not been reported in the reviewed literature.

Conformational Analysis and Energy Minima Studies

There is no available research on the conformational analysis and energy minima of this compound. This type of study is essential for understanding the three-dimensional shapes the molecule can adopt and their relative stabilities. By identifying the lowest energy conformations (global and local minima) and the energy barriers between them, researchers can determine the most likely shapes of the molecule under various conditions, which in turn influences its biological activity and physical properties. The lack of such studies means the preferred spatial arrangement of the tetrahydropyran (B127337) and β-lactam rings in this spirocyclic system remains computationally uncharacterized.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations provide insight into the dynamic behavior of a molecule over time, including its vibrational motions, conformational changes, and interactions with surrounding molecules, such as solvents or biological macromolecules. These simulations could elucidate the flexibility of the spirocyclic scaffold and how its constituent rings move relative to each other. Without such data, the dynamic properties and the stability of its different potential conformations in a simulated physiological environment are unknown.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Specific structure-activity relationship (SAR) or structure-property relationship (SPR) models for this compound are not described in the current body of scientific literature. SAR studies correlate variations in a molecule's structure with its biological activity, while SPR studies link structure to physicochemical properties. Although research on related spirocyclic structures suggests their potential as bioisosteres in drug design, no quantitative models or specific findings have been published that would define the contribution of the this compound scaffold to activity or properties.

Predictive Modeling of Molecular Properties Relevant to Chemical Design

There is an absence of published predictive models for molecular properties of this compound that are relevant to chemical design. Such models typically use computational algorithms to forecast properties like solubility, lipophilicity (logP), metabolic stability, and potential toxicity based on the molecule's structure. While general predictive tools can be applied to any chemical structure, no specific, validated models or calculated data for this compound have been reported.

Chemical Reactivity and Transformation Studies of 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Ring Strain and its Influence on Reactivity

The structure of 6-Oxa-2-azaspiro[3.5]nonan-1-one incorporates significant ring strain due to the presence of both an azetidinone and an oxetane (B1205548) ring. This strain is a primary driver of its potential reactivity. The Baeyer strain in these four-membered rings, coupled with the torsional strain, would likely make the C-N and C-O bonds of the β-lactam and oxetane rings, respectively, susceptible to cleavage. The spirocyclic nature of the compound could further influence the distribution of this strain and the stereochemical outcomes of its reactions. However, specific thermodynamic or kinetic data quantifying the ring strain and its direct influence on the reactivity of this particular molecule are not documented in available research.

Ring Opening Reactions (e.g., of the oxetane or azetidinone rings)

Given the strained nature of the two heterocyclic rings, this compound is an expected candidate for various ring-opening reactions. Nucleophilic attack on the carbonyl carbon of the β-lactam is a characteristic reaction of this class of compounds, leading to the cleavage of the amide bond. Similarly, the oxetane ring could be opened under acidic or nucleophilic conditions. The regioselectivity of these ring-opening reactions would be of significant interest, but specific studies detailing these transformations for this compound have not been reported.

Ring Expansion and Rearrangement Processes

Spirocyclic systems can undergo a variety of rearrangement and ring expansion reactions, often driven by the release of ring strain. For this compound, potential transformations could include expansions of either the oxetane or the azetidinone ring to form more stable five- or six-membered heterocyclic systems. Thermal or photochemical conditions could also potentially induce rearrangements. Despite the theoretical possibilities, no specific research detailing such processes for this compound is publicly available.

Heteroatom Reactivity (Nitrogen and Oxygen)

The nitrogen atom of the β-lactam and the oxygen atom of the oxetane ring are key sites for potential chemical modifications. The reactivity of the nitrogen atom is generally low in β-lactams due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can still undergo reactions such as N-alkylation or N-acylation under specific conditions. The oxetane oxygen is a potential site for protonation or coordination to Lewis acids, which would activate the ring towards nucleophilic attack. Detailed studies on the specific reactivity of these heteroatoms in this compound are absent from the current body of scientific literature.

Functional Group Interconversions within the Spiro System

The existing functional groups within this compound, namely the lactam and the ether, could theoretically be starting points for a range of functional group interconversions. For instance, reduction of the lactam carbonyl could yield the corresponding spirocyclic amine. However, without published research, any discussion of such transformations remains speculative.

Bioisosteric Relationships and Scaffold Design Principles

6-Oxa-2-azaspiro[3.5]nonan-1-one as a Three-Dimensional Bioisostere

The utility of this compound stems from its defined three-dimensional geometry. The "escape from flatland" is a prevailing theme in contemporary drug design, advocating for the use of molecules with higher sp³ character to improve their pharmacological profiles. univ.kiev.ua Spirocyclic systems, defined by a single atom shared between two rings, are central to this strategy.

Unlike planar aromatic rings or conformationally flexible non-spirocyclic structures, this compound possesses a rigid, well-defined shape. This rigidity is a key advantage in drug design. While flexible molecules must adopt a specific, energetically favorable conformation to bind to a biological target, a rigid molecule is already pre-organized for binding. This can lead to a lower entropic penalty upon binding and potentially higher affinity and selectivity for the target. Strained spiro heterocycles like this one offer predictable vectorization, meaning the substituents attached to the core scaffold are held in specific orientations, allowing for precise interactions with a target protein. uniba.it

FeaturePlanar Analogue (e.g., Benzene)Non-Spirocyclic Analogue (e.g., Piperidine)This compound
Geometry Flat, 2DFlexible, 3D (Chair/Boat)Rigid, 3D
Conformational Freedom LowHighLow
sp³ Character LowHighHigh
Predictable Vectors HighLowHigh

Azaspirocyclic scaffolds are frequently designed as bioisosteric replacements for the piperidine (B6355638) ring, a ubiquitous fragment in many bioactive compounds. univ.kiev.uaresearchgate.net The 6-oxa-2-azaspiro[3.5]nonane core effectively mimics the spatial arrangement of substituents found in piperidine derivatives.

Furthermore, derivatives of this scaffold, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been specifically reported as effective mimics of pipecolic acid, a non-proteinogenic amino acid. univ.kiev.uaresearchgate.net By replacing a standard piperidine or pipecolic acid fragment with this spirocyclic analogue, medicinal chemists can fine-tune a molecule's properties while preserving its core binding interactions. univ.kiev.ua

The incorporation of the this compound scaffold directly increases the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule. An increased Fsp³ count is strongly correlated with higher clinical success rates for drug candidates, partly because it leads to more complex, three-dimensional shapes that can form more specific interactions with protein targets. univ.kiev.uaresearchgate.net

The spirocyclic nature of the compound inherently restricts conformational flexibility. uniba.it This molecular rigidity helps to improve target selectivity and can lead to better drug-like properties. uniba.itresearchgate.net This limited conformational freedom ensures that appended functional groups are presented to the biological target in a well-defined spatial arrangement. uniba.it

Influence on Molecular Properties Relevant to Design

Beyond its structural role as a bioisostere, the this compound scaffold imparts significant changes to a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

A common challenge in drug design is balancing lipophilicity—which is necessary for membrane permeability—with aqueous solubility, which is crucial for formulation and distribution in the bloodstream. Counterintuitively, replacing a heterocycle like morpholine (B109124) or piperidine with an azaspirocycle can lower lipophilicity (measured as logD) despite the net addition of a carbon atom. nih.gov This phenomenon is often rationalized by an increase in the basicity of the nitrogen atom in the spirocycle, which is further from the electron-withdrawing oxygen atom compared to a morpholine ring. nih.gov This increased basicity leads to a higher degree of protonation at physiological pH, enhancing aqueous solubility. uniba.itnih.gov

Compound Comparison (Analogues)Change in Basicity (ΔpKa)Change in Lipophilicity (ΔlogD₇.₄)Reference
Morpholine Analogue (6a) vs. 2-Oxa-6-azaspiro[3.3]heptane Analogue (6b)+1.5-1.2 nih.gov
Artefenomel (9a) vs. Spiro-analogue (9b)+0.8-0.6 nih.gov

This table shows data for the related 2-oxa-6-azaspiro[3.3]heptane scaffold, illustrating the principle of reduced lipophilicity.

Piperidine-containing structures are often susceptible to metabolic oxidation by cytochrome P450 enzymes. univ.kiev.ua The introduction of a spirocyclic center offers a significant advantage by improving metabolic stability. univ.kiev.uauniba.it The quaternary spiro-carbon is inherently resistant to oxidation. In related scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane, this modification has been shown to greatly reduce metabolic turnover in human liver microsomes. nih.gov This enhanced stability can lead to a longer half-life and improved pharmacokinetic profile for a drug candidate.

Strategies for Scaffold Incorporation in Chemical Libraries

The successful incorporation of the this compound scaffold into chemical libraries hinges on robust synthetic strategies that allow for both the construction of the core motif and its subsequent diversification. These strategies are crucial for generating a multitude of analogs for screening and lead optimization.

Building Block Synthesis and Elaboration

The initial step in library generation is the efficient synthesis of the core this compound scaffold. This is often achieved through multi-step sequences that allow for the introduction of functional handles for later diversification. While specific literature on the large-scale synthesis of this exact scaffold for library purposes is not abundant, strategies for analogous spirocyclic systems can be extrapolated. For instance, the synthesis of related 2-azaspiro[3.5]nonan-1-ones has been reported, providing a foundation for accessing the target scaffold. researchgate.net

A common approach involves the creation of a suitable precursor that can be cyclized to form the desired spiro-system. For related azaspiro compounds, this has involved the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to imines. rsc.org The resulting intermediates can then be further manipulated to yield the final scaffold.

Diversification Strategies

Once the this compound core is obtained, a variety of diversification strategies can be employed to generate a library of analogs. These strategies typically focus on modifying the available functional groups on the scaffold. The nitrogen atom of the piperidinone ring and potential substitution points on the carbon framework are primary sites for diversification.

A powerful strategy for generating chemical libraries is "diversity by divergence," where a common precursor is used to generate a wide array of products through different reaction pathways. nih.gov This can be applied to the this compound scaffold by employing a range of reagents and reaction conditions to introduce diverse chemical moieties. For example, the nitrogen atom can be functionalized through acylation, alkylation, or sulfonylation reactions, introducing a variety of side chains.

The synthesis of functionalized derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid highlights several viable diversification tactics. univ.kiev.ua These include the reduction of a carboxylic acid to an alcohol, which can then be further functionalized, or the conversion to amides and esters. These transformations introduce points of diversity that can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Library Generation Techniques

Modern chemical library synthesis often employs parallel synthesis techniques to rapidly generate a large number of compounds. Solution-phase parallel synthesis has been successfully used to create libraries of other spirocyclic scaffolds, such as 1-oxa-7-azaspiro[4.5]decanes. nih.gov In this approach, a common intermediate is distributed into multiple reaction vessels, and different reagents are added to each to generate a unique product. This methodology could be readily adapted for the diversification of the this compound scaffold.

Another increasingly important technique is DNA-Encoded Library (DEL) technology, which allows for the synthesis and screening of massive libraries of compounds. rsc.orgnih.govrsc.org The synthesis of spirocyclic compounds, including azaspiro structures, on a DNA-tag has been demonstrated. rsc.orgnih.govrsc.org This involves developing chemical reactions that are compatible with the DNA tag, such as visible light-mediated photocatalysis for the construction of the spirocyclic core. rsc.orgnih.govrsc.org The incorporation of the this compound scaffold into a DEL would require the development of a DNA-compatible synthetic route.

Below is an interactive table summarizing potential diversification strategies for the this compound scaffold based on reported methods for analogous structures.

Diversification Point Reaction Type Example Reagents/Conditions Potential Functional Groups Introduced Reference for Analogy
Piperidinone NitrogenN-AcylationAcid chlorides, Anhydrides, TriethylamineAmides with diverse R-groups nih.gov
Piperidinone NitrogenN-AlkylationAlkyl halides, Sodium hydrideSecondary and tertiary amines nih.gov
Piperidinone NitrogenN-ArylationAryl halides, Palladium catalyst, BaseN-aryl piperidinones researchgate.net
Carbonyl GroupReductionSodium borohydride, Lithium aluminum hydrideHydroxyl group for further functionalization univ.kiev.ua
Carbonyl GroupWittig-type ReactionsHorner-Wadsworth-Emmons reagentsAlkenes with various substituents nih.gov
Scaffold BackboneC-H FunctionalizationMetal catalysts, OxidantsIntroduction of new substituents (e.g., aryl, alkyl) researchgate.net

The following table details examples of related spirocyclic scaffolds that have been successfully incorporated into chemical libraries, showcasing the feasibility of including the this compound scaffold in similar drug discovery efforts.

Scaffold Library Type Key Synthetic Strategy Purpose of Library Reference
1-Oxa-7-azaspiro[4.5]decanesSolution-Phase Parallel LibraryMultistage divergence strategyExploration of chemical space nih.gov
2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanesDNA-Encoded LibraryVisible light-mediated [2+2] cycloadditionHit identification in drug discovery rsc.orgnih.govrsc.org
2,7-Diazaspiro[3.5]nonanesCovalent Inhibitor LibraryStructural optimization of an acryloyl amine moietyDevelopment of KRAS G12C inhibitors researchgate.net
2-Azaspiro[3.3]heptanesBuilding Block SynthesisDiastereoselective addition to iminesMotifs for modern drug discovery rsc.org

By leveraging these established strategies for building block synthesis, diversification, and library generation, the this compound scaffold can be effectively incorporated into chemical libraries, providing a valuable resource for the discovery of novel therapeutic agents.

Applications in Advanced Chemical Synthesis

Utilization of 6-Oxa-2-azaspiro[3.5]nonan-1-one as a Building Block for Complex Molecules

No specific research findings detailing the use of this compound as a building block in the synthesis of more complex molecules could be identified.

Development of Novel Heterocyclic Scaffolds based on the this compound Core

There is no available literature on the development of new heterocyclic scaffolds derived from the this compound core.

Role in Diversity-Oriented Synthesis (DOS)

The role of this compound in diversity-oriented synthesis has not been described in the scientific literature.

Preclinical and Mechanistic Biological Investigations Non Human Focus

Enzyme Interaction Studies and Binding Affinities (e.g., NQO1)

No data is available on the interaction of 6-Oxa-2-azaspiro[3.5]nonan-1-one with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) or any other enzyme. Binding affinities and inhibition constants have not been reported.

Target Identification and Validation in Cellular or In Vitro Systems

There are no published studies identifying or validating the cellular targets of this compound in any in vitro system.

In Vivo Pharmacological Activity in Animal Models (e.g., antinociceptive, anti-inflammatory, excluding clinical human trials)

No in vivo studies in animal models have been reported for this compound. Consequently, there is no information regarding its potential antinociceptive, anti-inflammatory, or other pharmacological effects.

Mechanistic Studies of Molecular Action (e.g., protein binding, cellular pathways)

The molecular mechanism of action for this compound remains uninvestigated. There is no information on its protein binding characteristics or its effects on any cellular pathways.

Patent Landscape and Intellectual Property Pertaining to 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Analysis of Synthetic Route Patent Claims

The patent literature for compounds structurally similar to 6-Oxa-2-azaspiro[3.5]nonan-1-one reveals a focus on efficient and scalable synthetic methods. A notable example is the patent for the synthesis of its isomer, 7-oxo-2-azaspiro[3.5]nonane . This patent discloses a two-step method that addresses challenges such as the ring-opening of the cyclic ether during preparation, achieving a high yield of over 82%. google.com This suggests that intellectual property in this area is geared towards overcoming specific synthetic hurdles to make these complex spirocyclic structures more accessible for research and development.

The patented synthesis of 7-oxo-2-azaspiro[3.5]nonane involves key transformations that could, in principle, be adapted for the synthesis of this compound. The claims in this patent highlight the use of specific reagents and conditions to ensure high efficiency and yield, which are critical factors for industrial-scale production.

Patent/ReferenceKey Synthetic Steps ClaimedNoteworthy Reagents/ConditionsReported YieldRelated Compound
CN112321599ATwo-step cyclization process to form the spirocyclic core.Phase transfer catalyst, iodo metal salt, anhydrous potassium carbonate, lithium aluminum hydride.>82%7-oxo-2-azaspiro[3.5]nonane

Overview of Application-Oriented Patent Filings for Related Chemical Entities

The broader class of azaspiro[3.5]nonane derivatives and other spirocyclic lactams are featured in numerous application-oriented patents, underscoring their potential in medicinal chemistry. These patents often claim large families of compounds, frequently defined by a Markush structure, for the treatment of a wide range of diseases.

Patents for 7-azaspiro[3.5]nonane-7-carboxamide compounds, for instance, claim their use in treating conditions associated with fatty acid amide hydrolase (FAAH) activity. google.com The claimed therapeutic applications are extensive, covering acute and chronic pain, neurological disorders such as anxiety and depression, inflammatory conditions, and cardiovascular diseases. google.com This indicates a strong interest in the development of spirocyclic compounds as modulators of key biological targets.

Furthermore, patents covering novel spiro-lactam compounds describe their utility as potent inhibitors of HIV replication and as antimalarial agents. google.com These patents often include broad claims encompassing various spiro-lactam core structures, including those with different ring sizes and heteroatom placements. The therapeutic potential of these compounds extends to co-infections with Plasmodium and HIV. google.com

Another significant area of application is in the treatment of metabolic disorders. Patents for heterocyclic GLP-1 agonists include spirocyclic rings like 2-azaspiro[2.2]pentane and 1-azaspiro[3.5]nonane within their claimed structures for the treatment of type 2 diabetes mellitus.

Research into functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid , a compound structurally very similar to the subject of this article, highlights its potential as a bioisostere of pipecolic acid. mdpi.comnih.gov This suggests that this compound could be a valuable building block in drug design, aiming to improve the pharmacokinetic and pharmacodynamic properties of new drug candidates. The ability of such spirocyclic scaffolds to introduce three-dimensional complexity into molecules is a highly sought-after characteristic in modern medicinal chemistry.

Patent/ReferenceRelated Chemical EntityClaimed Therapeutic Application/UtilityRelevant Disease Areas
TW201022257A7-azaspiro[3.5]nonane-7-carboxamide compoundsInhibition of fatty acid amide hydrolase (FAAH)Pain, Neurological Disorders, Inflammation, Cardiovascular Disease google.com
US20200352916A1Spiro-lactam derivativesInhibition of HIV replication, Antimalarial activityHIV/AIDS, Malaria google.com
US20220213130A1Heterocyclic GLP-1 agonists (including azaspiro[3.5]nonane derivatives)Treatment of type 2 diabetes mellitusMetabolic Disorders
Kirichok et al. (2023)7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidBioisostere of pipecolic acid in drug designGeneral Drug Discovery mdpi.comnih.gov

Future Research Directions and Outlook for 6 Oxa 2 Azaspiro 3.5 Nonan 1 One

Exploration of Undiscovered Synthetic Routes

The synthesis of spiro-β-lactams is a well-established field, with the Staudinger [2+2] ketene-imine cycloaddition being a prominent method. digitellinc.com However, the synthesis of 6-Oxa-2-azaspiro[3.5]nonan-1-one presents unique challenges and opportunities. Future research should focus on exploring novel and efficient synthetic pathways.

One promising approach involves the reaction of a ketene (B1206846) derived from a suitable carboxylic acid with an imine generated from 3-oxetanone. The development of stereoselective methods to control the configuration at the spiro-carbon and the β-lactam ring is a critical area for investigation. nih.gov Alternative routes, such as intramolecular cyclization strategies, could also be explored. For instance, a suitably functionalized acyclic precursor containing both the oxetane (B1205548) and the future β-lactam components could be designed to undergo ring closure. researchgate.net The exploration of palladium-catalyzed cyclization-cross-coupling cascade reactions, which have been successful in synthesizing other oxetane-containing spirocycles, could also be a fruitful avenue. whiterose.ac.uk

Development of New Functionalization Methodologies

The ability to selectively functionalize the this compound core is crucial for creating a library of analogs for structure-activity relationship (SAR) studies. Future efforts should be directed towards developing methodologies for derivatization at various positions of the spirocycle.

The nitrogen atom of the β-lactam ring is a prime site for introducing diversity. nih.gov Standard N-acylation or N-alkylation reactions could be employed. Furthermore, the development of methods for functionalization of the oxetane ring and the carbon atoms of the β-lactam would be highly valuable. This could involve ring-opening reactions of the oxetane followed by derivatization, or selective C-H functionalization techniques. researchgate.net The synthesis of derivatives with substituents at different positions will be essential for exploring the chemical space around this scaffold. frontiersin.org

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for understanding the properties of molecules and for the rational design of new compounds. researchgate.net For this compound, advanced computational studies can provide valuable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Conformational analysis using methods like density functional theory (DFT) can predict the most stable three-dimensional structures of the molecule. rsc.orgnih.gov This information is crucial for understanding its shape and how it might interact with a binding site. Molecular docking simulations can then be used to predict the binding modes of this compound and its derivatives with various protein targets. nih.gov Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study reaction mechanisms for its synthesis and functionalization, aiding in the optimization of reaction conditions.

Investigation of Broader Applications in Material Science or Agrochemicals

The unique properties of spirocycles suggest that this compound may have applications beyond medicinal chemistry. The rigidity and defined three-dimensional structure of the spirocyclic core could be advantageous in the design of novel materials. sigmaaldrich.com For example, incorporation of this scaffold into polymers could influence their physical and thermal properties.

In the field of agrochemicals, spirocyclic compounds have shown promise as insecticides, fungicides, and herbicides. scinito.aiacs.orgnih.govcolab.ws The novel mechanism of action often associated with spirocycles can help overcome existing resistance issues. researchgate.netnih.gov Therefore, screening this compound and its derivatives for pesticidal activity could uncover new leads for crop protection.

Integration into High-Throughput Screening Libraries for Novel Biological Activity

To uncover the full biological potential of this compound, its inclusion in high-throughput screening (HTS) libraries is essential. lifechemicals.com HTS allows for the rapid testing of thousands of compounds against a wide range of biological targets, significantly increasing the chances of discovering novel activities. thermofisher.com

The creation of a focused library of compounds based on the this compound scaffold, with diverse functional groups, would be a valuable resource for drug discovery programs. chemdiv.comchembridge.com The three-dimensional nature of this spirocycle makes it an attractive candidate for targeting complex protein-protein interactions or challenging enzyme active sites. spirochem.com Screening this library against various targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels, could lead to the identification of novel hit compounds for further optimization. nih.gov

Q & A

Q. What are the common synthetic routes for 6-Oxa-2-azaspiro[3.5]nonan-1-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves spirocyclization strategies, such as:

  • Ring-closing metathesis : Utilizes Grubbs catalysts to form the spirocyclic scaffold, with solvent polarity (e.g., dichloromethane vs. THF) critically affecting reaction efficiency .
  • Oxidative/reductive amination : Key for introducing the lactam moiety; sodium borohydride or hydrogen peroxide in acidic media can modulate stereochemistry .
  • Epoxide intermediates : Diazomethane-mediated ring expansions may lead to epoxide byproducts, requiring Lewis acid catalysts (e.g., BF₃·OEt₂) to suppress competing pathways .

Methodological Tip : Optimize solvent and catalyst combinations using Design of Experiments (DoE) to balance yield (60–85%) and purity. Monitor by HPLC with SCH 58053 as an internal standard for quantification .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in spirocyclic compounds?

  • ¹H/¹³C NMR : Key signals include downfield shifts for the lactam carbonyl (δ ~170 ppm) and sp³-hybridized bridgehead carbons (δ 50–70 ppm). Overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm) may require 2D experiments (COSY, HSQC) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are preferred for refining spirocyclic structures due to their robustness in handling torsional constraints and non-crystallographic symmetry .

Q. What strategies mitigate contradictions in biological activity data for 6-Oxa-2-azaspiro derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) often arise from:

  • Solubility differences : Use co-solvents (DMSO/PBS mixtures) to ensure consistent compound dispersion .
  • Metabolic instability : Perform stability studies in liver microsomes to identify labile sites (e.g., lactam hydrolysis) .
  • Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to rule out nonspecific binding .

Case Study : A 2022 study found that this compound derivatives showed variable IC₅₀ values (2–50 µM) in kinase assays due to protonation state changes at physiological pH .

Q. How can computational modeling predict regioselectivity in spirocyclic compound functionalization?

  • DFT calculations : Identify electrophilic sites using Fukui indices; the lactam oxygen and bridgehead nitrogen are common targets for alkylation/acylation .
  • MD simulations : Assess steric accessibility of reactive positions in solvent environments (e.g., water vs. acetonitrile) .

Example : A 2024 study used Gaussian09 to model the reaction of this compound with methyl iodide, confirming N-alkylation as the dominant pathway (ΔG‡ = 18.3 kcal/mol) over O-alkylation (ΔG‡ = 24.1 kcal/mol) .

Q. What experimental approaches validate the mechanism of epoxide byproduct formation during synthesis?

  • Isotopic labeling : Introduce ¹⁸O into the diazomethane precursor to track oxygen migration in epoxide intermediates .
  • Kinetic profiling : Use stopped-flow IR to monitor transient epoxide formation (<5% yield) under varying temperatures .

Key Finding : Epoxide collapse to this compound is favored in polar aprotic solvents (e.g., DMF) due to stabilization of zwitterionic transition states .

Q. How to resolve discrepancies between theoretical and experimental NMR spectra?

  • Conformational analysis : Use MacroModel to generate Boltzmann-weighted ensembles and simulate averaged NMR spectra .
  • Paramagnetic additives : Add Cr(acac)₃ to enhance relaxation rates and simplify overcrowded ¹H NMR regions .

Validation : A 2023 study reconciled DFT-predicted shifts with experimental data by accounting for dynamic ring puckering in D₂O .

Q. What criteria ensure analytical method validity for quantifying this compound in complex matrices?

  • Linearity : R² ≥ 0.995 over 1–100 ng/mL (HPLC-MS/MS with SCH 58053 internal standard) .
  • Recovery rates : 85–115% in spiked plasma samples, validated via standard addition .
  • Specificity : No interference from structurally related azaspiro compounds (e.g., 7-azaspiro[3.5]nonane hydrochloride) .

Q. How do structural modifications alter the pharmacokinetic profile of 6-Oxa-2-azaspiro derivatives?

  • LogP optimization : Introduce fluorine substituents to reduce LogP from 1.2 to 0.5, enhancing aqueous solubility .
  • Prodrug strategies : Esterify the lactam nitrogen to improve oral bioavailability (e.g., methyl ester prodrug showed 3× higher Cₘₐₓ in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.